N-Nonyl-N'-octan-2-ylthiourea

Description

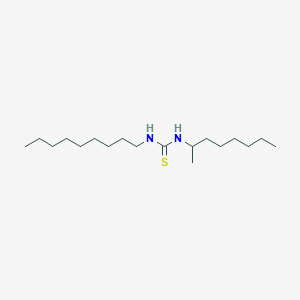

N-Nonyl-N'-octan-2-ylthiourea is a thiourea derivative characterized by two alkyl substituents: a nonyl group (-C₉H₁₉) at the N-position and a branched octan-2-yl group (-C₈H₁₇) at the N'-position. Thioureas are organosulfur compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where the sulfur atom and substituents dictate their chemical reactivity, solubility, and biological activity.

Properties

CAS No. |

62549-42-2 |

|---|---|

Molecular Formula |

C18H38N2S |

Molecular Weight |

314.6 g/mol |

IUPAC Name |

1-nonyl-3-octan-2-ylthiourea |

InChI |

InChI=1S/C18H38N2S/c1-4-6-8-10-11-12-14-16-19-18(21)20-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21) |

InChI Key |

FWTNOCBVIDNZNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NC(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonyl-N’-octan-2-ylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of nonylamine with octan-2-yl isothiocyanate in an organic solvent such as chloroform or dichloromethane. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .

Industrial Production Methods

Industrial production of thioureas, including N-Nonyl-N’-octan-2-ylthiourea, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.

Reduction: Reduction of thioureas can yield corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-Nonyl-N’-octan-2-ylthiourea has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-Nonyl-N’-octan-2-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The alkyl chains contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

N-(2-Furoyl)-N'-(2-pyridyl)thiourea ()

- Substituents : Aromatic furoyl (C₄H₃O–CO–) and pyridyl (C₅H₄N–) groups.

- Key Properties :

- Exhibits intramolecular hydrogen bonding (N–H⋯N and N–H⋯O), stabilizing a cis-cis conformation .

- Crystallizes in a thioamide form with two independent molecules per asymmetric unit, forming a 2D network via intermolecular N–H⋯S and N–H⋯O bonds .

- Resonance effects shorten C–S (1.667 Å) and C–O bonds, indicating partial double-bond character .

N-Benzoyl-N′-4-cyanophenyl thiourea ()

- Substituents: Benzoyl (C₆H₅–CO–) and 4-cyanophenyl (C₆H₄–CN) groups.

- Key Properties: Functional groups (cyano, carbonyl) enable redox activity, as shown by cyclic voltammetry (CV) . The nitro group in the 4-nitrobenzoyl analog (Compound II) shifts reduction potentials, indicating electron-withdrawing effects .

This compound (Hypothetical Comparison)

- Substituents: Long-chain alkyl groups (nonyl and branched octan-2-yl).

- Inferred Properties: Hydrophobicity: Higher than aromatic thioureas due to alkyl chains, likely reducing water solubility. Coordination Chemistry: Unlike pyridyl or benzoyl derivatives, alkyl groups are weak ligands, limiting metal-binding utility.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.